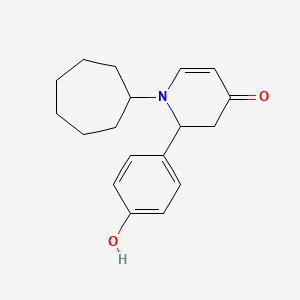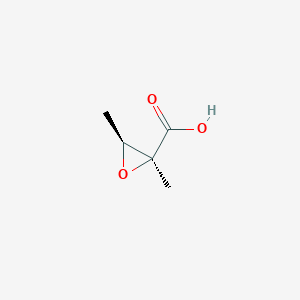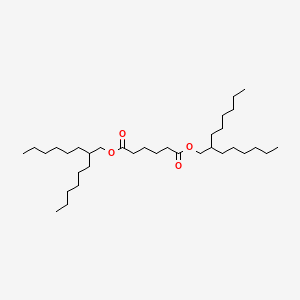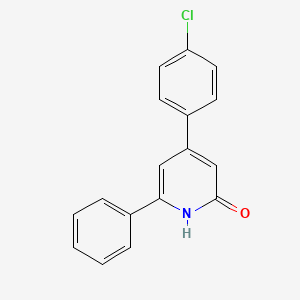![molecular formula C14H22O2Si B12564938 {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 194937-61-6](/img/structure/B12564938.png)
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-ethoxy-2-(4-methylphenyl)ethenyl alcohol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{1-Ethoxy-2-(4-methylphenyl)ethenyl alcohol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of biocompatible materials for medical devices and implants. Its unique chemical properties make it suitable for surface modification of biomaterials.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable bonds with various functional groups makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the properties of these materials, such as adhesion and durability, makes it valuable in various applications.
Mecanismo De Acción
The mechanism of action of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The compound can form stable bonds with different functional groups, allowing it to modify the surface properties of materials. This interaction is mediated by the silicon atom, which can form strong covalent bonds with other atoms, leading to the formation of stable structures.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Ethyl Ether: Similar in structure but lacks the phenyl group.
Trimethylsilyl Propyl Ether: Similar but with a propyl group instead of the ethoxy group.
Trimethylsilyl Butyl Ether: Similar but with a butyl group.
Uniqueness
What sets {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane apart from these similar compounds is the presence of the 4-methylphenyl group. This group imparts unique chemical properties to the compound, such as increased stability and reactivity, making it more versatile in various applications.
Propiedades
Número CAS |
194937-61-6 |
|---|---|
Fórmula molecular |
C14H22O2Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
[1-ethoxy-2-(4-methylphenyl)ethenoxy]-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-6-15-14(16-17(3,4)5)11-13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3 |
Clave InChI |
UTIPOKIHBPKORM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=CC1=CC=C(C=C1)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)

![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)

![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)






